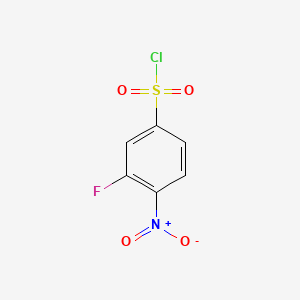

3-Fluoro-4-nitrobenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWFUSFNPBRQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574500 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86156-93-6 | |

| Record name | 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUORO-4-NITROBENZENESULPHONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Role of 3-Fluoro-4-nitrobenzenesulfonyl Chloride in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Fluoro-4-nitrobenzenesulfonyl chloride is a valuable and reactive chemical intermediate that has garnered significant attention in the fields of medicinal chemistry and chemical biology. Its unique structural features, including a highly electrophilic sulfonyl chloride group and a substituted aromatic ring, make it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of enzyme inhibitors and as a tool for chemical proteomics.

Core Applications in Research and Development

This compound serves as a key reagent in several areas of chemical and pharmaceutical research:

-

Synthesis of Sulfonamides: The most prominent application of this compound is in the synthesis of sulfonamides. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is fundamental in drug discovery, as the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors.[2]

-

Development of Enzyme Inhibitors: A significant area of interest is the use of this compound in the design and synthesis of enzyme inhibitors. The benzenesulfonamide scaffold is a known zinc-binding group, making it particularly useful for targeting metalloenzymes such as carbonic anhydrases.[2]

-

Chemical Proteomics: Due to its reactivity towards nucleophilic amino acid residues, this compound and its derivatives have potential applications in chemical proteomics for protein labeling and activity-based protein profiling.[1]

Physicochemical and Reactivity Data

A summary of the key physicochemical properties and reactivity information for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 86156-93-6 | [2][3] |

| Molecular Formula | C₆H₃ClFNO₄S | [3] |

| Molecular Weight | 239.61 g/mol | [2] |

| Appearance | Pale yellow to light cream solid | [4] |

| Melting Point | 42-49 °C | [2][4] |

| Purity (typical) | ≥95% | |

| Solubility | Soluble in organic solvents such as dichloromethane and ether; insoluble in water. | [3] |

| Key Reactivities | Nucleophilic substitution with amines and alcohols; Reduction of the nitro group. | [1][2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A general overview of common methods is provided in the table below.

| Starting Material | Key Reagents | General Conditions | Reported Yield | Reference(s) |

| 3-Fluoro-4-nitrobenzene | Chlorosulfonic acid | Heat | - | [1] |

| 3-Fluorobenzenesulfonyl chloride | Nitric acid, Sulfuric acid | - | - | [1] |

| 3-Fluoro-4-nitrobenzenesulfonic acid | Thionyl chloride or Phosphorus pentachloride | - | - | [1] |

| Nitrobenzene | Chlorosulfonic acid, Thionyl chloride | 1. Reaction with chlorosulfonic acid at ~112°C. 2. Treatment with thionyl chloride at ~70°C. | ~96% | [5] |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl-3-fluoro-4-nitrobenzenesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Appropriate primary or secondary amine (1.0-1.2 equivalents)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the amine (1.0 equivalent) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (1.5-2.0 equivalents) to the solution and stir.

-

In a separate flask, dissolve this compound (1.0-1.1 equivalents) in the same aprotic solvent.

-

Slowly add the solution of this compound to the amine solution at room temperature. The reaction may be cooled in an ice bath if it is exothermic.

-

Stir the reaction mixture at room temperature for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.

-

Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, HRMS).

Applications in Drug Discovery: Synthesis of Enzyme Inhibitors

The sulfonamide moiety is a key feature in many enzyme inhibitors. The synthesis of these inhibitors often involves the reaction of a sulfonyl chloride, such as this compound, with an appropriate amine-containing fragment.

Logical Workflow for Sulfonamide-Based Inhibitor Synthesis

The following diagram illustrates a typical workflow for the synthesis of a sulfonamide-based enzyme inhibitor using this compound.

Caption: A generalized synthetic workflow for producing enzyme inhibitors.

Conclusion

This compound is a highly useful and versatile reagent in modern drug discovery and chemical research. Its ability to readily form sulfonamides makes it an essential building block for the synthesis of a wide array of biologically active compounds, particularly enzyme inhibitors. The presence of the fluoro and nitro groups offers opportunities for further chemical modification, allowing for the fine-tuning of the physicochemical and pharmacological properties of the final molecules. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important chemical intermediate in their research endeavors.

References

- 1. Buy this compound | 86156-93-6 [smolecule.com]

- 2. This compound | 86156-93-6 | Benchchem [benchchem.com]

- 3. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]

- 4. H31979.03 [thermofisher.com]

- 5. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

3-Fluoro-4-nitrobenzenesulfonyl chloride chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzenesulfonyl chloride is a versatile organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a sulfonyl chloride group activated by both a fluorine atom and a nitro group, imparts high reactivity and makes it a crucial intermediate for the synthesis of a wide array of biologically active molecules, particularly sulfonamide-based drugs. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its role as a carbonic anhydrase inhibitor.

Chemical Structure and Identification

This compound is characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a fluorine atom at position 3, and a nitro group at position 4. The strong electron-withdrawing nature of the nitro and sulfonyl chloride groups, combined with the electronegativity of the fluorine atom, renders the sulfonyl chloride moiety highly electrophilic.[1][2]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The compound is typically a pale yellow to light cream solid or powder under standard conditions.[2] Key physicochemical and spectroscopic data are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86156-93-6 | [1][2] |

| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |

| Molecular Weight | 239.61 g/mol | [1][2] |

| Appearance | Pale cream to pale yellow powder/solid | [2][3] |

| Melting Point | 42.0 - 49.0 °C | [1][3] |

| Density | 1.685 g/cm³ | [2] |

| Solubility | Soluble in acetone and methanol. | [2] |

| InChI Key | AAWFUSFNPBRQDE-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)F)--INVALID-LINK--[O-] | [2] |

Table 2: Spectroscopic Data (Predicted/Typical Ranges for Similar Compounds)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm). |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm). |

| IR Spectroscopy | SO₂ stretch (1350-1380 cm⁻¹, 1160-1190 cm⁻¹), NO₂ stretch (1510-1560 cm⁻¹, 1345-1385 cm⁻¹), C-F stretch (1000-1400 cm⁻¹), S-Cl stretch (500-600 cm⁻¹). |

Synthesis and Experimental Protocols

The most common laboratory and industrial synthesis of this compound involves the reaction of 3-fluoro-4-nitrobenzene with chlorosulfonic acid.[2] An alternative approach is the chlorination of 3-fluoro-4-nitrobenzenesulfonic acid using reagents like thionyl chloride or phosphorus pentachloride.[1]

3.1. Synthesis via Chlorosulfonation of 3-Fluoro-4-nitrobenzene

This method proceeds through an electrophilic aromatic substitution where the sulfonyl chloride group is introduced onto the benzene ring.[2]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped for heating and stirring under an inert atmosphere, carefully add chlorosulfonic acid (4-5 molar equivalents).

-

Addition of Starting Material: While maintaining the temperature between 100-130°C, slowly add 3-fluoro-4-nitrobenzene (1 molar equivalent) to the chlorosulfonic acid.[2] The reaction is exothermic and addition should be controlled to maintain the temperature.

-

Reaction Time: Stir the mixture at 100-130°C for 1 to 5 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).[2]

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto a mixture of crushed ice and water. This will cause the product to precipitate.[2]

-

Isolation and Purification:

Chemical Reactivity and Applications

The high electrophilicity of the sulfonyl chloride group makes this compound a versatile reagent in organic synthesis.[2]

-

Nucleophilic Substitution: It readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. This is a cornerstone of its use in the synthesis of sulfonamide-based drugs.[2]

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents, providing a route to further functionalize the aromatic ring.[2]

-

Protecting Group: The sulfonyl group can be used as a protecting group for amines.[1]

Biological Activity and Mechanism of Action

This compound and its derivatives are of particular interest in drug development, primarily as inhibitors of the enzyme carbonic anhydrase (CA).[2]

Carbonic Anhydrase Inhibition:

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, including pH regulation and fluid balance.[2][5]

The mechanism of inhibition by sulfonamides involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This binding prevents the normal catalytic activity of the enzyme.[6]

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Safety and Handling

This compound is a corrosive and hazardous compound that requires careful handling.[1]

-

Hazards: Causes severe skin burns and eye damage.[4] It is also a respiratory irritant.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Storage: Store in a cool, dry place away from moisture, as it can react with water.[1]

Conclusion

This compound is a valuable and highly reactive building block in organic and medicinal chemistry. Its well-defined reactivity, particularly in the formation of sulfonamides, makes it a key intermediate in the development of new therapeutic agents, most notably carbonic anhydrase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective use in research and development.

References

- 1. Buy this compound | 86156-93-6 [smolecule.com]

- 2. This compound | 86156-93-6 | Benchchem [benchchem.com]

- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Inhibitory Effects of Sulfonamide Derivatives on the β-Carbonic Anhydrase (MpaCA) from Malassezia pachydermatis, a Commensal, Pathogenic Fungus Present in Domestic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Fluoro-4-nitrobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. This document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, allows for diverse chemical modifications, making it an important precursor for the synthesis of complex molecules with potential therapeutic applications. The strategic placement of these functional groups influences the molecule's reactivity, enabling selective transformations at different sites.

Primary Synthesis Pathway

The most common and industrially viable route for the synthesis of this compound is a two-step process. The first step involves the nitration of fluorobenzene to produce a mixture of fluoronitrobenzene isomers. The desired ortho-isomer, 2-fluoro-1-nitrobenzene, is then separated and subsequently chlorosulfonated to yield the final product.

Step 1: Nitration of Fluorobenzene

The nitration of fluorobenzene is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the benzene ring. The fluorine atom is an ortho-, para-directing group, leading to the formation of a mixture of 2-fluoro-1-nitrobenzene and 4-fluoro-1-nitrobenzene.

Reaction:

Due to the directing effect of the fluorine atom, the para-isomer (4-fluoro-1-nitrobenzene) is the major product. The separation of the desired ortho-isomer (2-fluoro-1-nitrobenzene) is a critical and often challenging step.

Experimental Protocol: Nitration of Fluorobenzene

-

Reagents:

-

Fluorobenzene

-

Concentrated Nitric Acid (65-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 to 2:1 v/v ratio) is prepared and cooled to 0-5 °C in an ice bath.

-

Fluorobenzene is added dropwise from the dropping funnel to the cooled acid mixture while maintaining the temperature below 10 °C with vigorous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.

-

The reaction mixture is then carefully poured onto crushed ice, resulting in the precipitation of the crude product.

-

The product is extracted with dichloromethane.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield a mixture of fluoronitrobenzene isomers.

-

Purification of 2-Fluoro-1-nitrobenzene

The separation of 2-fluoro-1-nitrobenzene from the isomeric mixture is typically achieved by fractional distillation under reduced pressure. The boiling points of the ortho and para isomers are sufficiently different to allow for their separation.

| Isomer | Boiling Point (°C) at 760 mmHg |

| 2-Fluoro-1-nitrobenzene | ~215 |

| 4-Fluoro-1-nitrobenzene | ~205 |

Step 2: Chlorosulfonation of 2-Fluoro-1-nitrobenzene

The final step in the synthesis is the chlorosulfonation of the purified 2-fluoro-1-nitrobenzene. This is another electrophilic aromatic substitution reaction where a chlorosulfonyl group (-SO2Cl) is introduced onto the benzene ring. The nitro group is a meta-directing group, and the fluorine atom is ortho-, para-directing. The substitution occurs primarily at the position para to the fluorine and meta to the nitro group.

Reaction:

Experimental Protocol: Chlorosulfonation of 2-Fluoro-1-nitrobenzene

-

Reagents:

-

2-Fluoro-1-nitrobenzene

-

Chlorosulfonic Acid

-

Ice

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet to vent HCl gas, chlorosulfonic acid (typically in a 3-5 molar excess) is placed and cooled in an ice bath.

-

2-Fluoro-1-nitrobenzene is added dropwise to the cold chlorosulfonic acid with constant stirring.

-

After the addition is complete, the reaction mixture is slowly heated to 60-70 °C and maintained at this temperature for 2-3 hours. The evolution of HCl gas should be observed.

-

The reaction mixture is then cooled to room temperature and carefully poured onto a large amount of crushed ice with vigorous stirring.

-

The precipitated solid product, this compound, is collected by filtration.

-

The crude product is washed thoroughly with cold water to remove any residual acid.

-

The product is then dried under vacuum.

-

Purification of this compound

The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of hexane and ethyl acetate, to yield a pale yellow crystalline solid.

Quantitative Data Summary

| Step | Reactants | Product | Typical Yield | Melting Point (°C) |

| Nitration | Fluorobenzene, Nitric Acid, Sulfuric Acid | 2-Fluoro-1-nitrobenzene (after separation) | 20-30% | -41.5 |

| Chlorosulfonation | 2-Fluoro-1-nitrobenzene, Chlorosulfonic Acid | This compound | 70-85% | 45-48 |

Visualization of Synthesis Pathways

Nitration of Fluorobenzene Workflow

Caption: Workflow for the nitration of fluorobenzene.

Chlorosulfonation of 2-Fluoro-1-nitrobenzene Workflow

Caption: Workflow for the chlorosulfonation of 2-fluoro-1-nitrobenzene.

Safety Considerations

The synthesis of this compound involves the use of highly corrosive and reactive reagents. Concentrated nitric and sulfuric acids are strong oxidizers and can cause severe burns. Chlorosulfonic acid reacts violently with water and is also highly corrosive. All experimental procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Care should be taken during the work-up steps, especially when quenching the reaction mixtures with water or ice.

Conclusion

The two-step synthesis pathway described in this guide represents a reliable method for the preparation of this compound. Careful control of reaction conditions, particularly temperature, and meticulous purification of intermediates are crucial for achieving good yields and high purity of the final product. This versatile intermediate continues to be of significant interest to the pharmaceutical industry for the development of novel therapeutic agents.

An In-depth Technical Guide to CAS Number 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 86156-93-6 identifies the compound 3-Fluoro-4-nitrobenzenesulfonyl chloride . This highly reactive organic molecule is a key intermediate in the synthesis of a variety of chemical entities, particularly in the fields of medicinal chemistry and agrochemicals. Its trifunctional nature, featuring a sulfonyl chloride group, a nitro group, and a fluorine atom on a benzene ring, makes it a versatile building block for creating complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and the experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a yellow to orange crystalline powder. The presence of the electron-withdrawing nitro and sulfonyl chloride groups, along with the electronegative fluorine atom, significantly influences the electronic properties and reactivity of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClFNO₄S | [1][2] |

| Molecular Weight | 239.61 g/mol | [1] |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 42.0-49.0 °C | [1] |

| InChI Key | AAWFUSFNPBRQDE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)F)--INVALID-LINK--[O-] | [4] |

| Purity | Typically ≥95% | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere. Moisture sensitive. | [3] |

Synthesis

General Experimental Protocol for Synthesis of a Related Sulfonamide

The following protocol describes the synthesis of 4-fluoro-3-nitrobenzenesulfonamide from 1-fluoro-2-nitrobenzene, which illustrates the key chemical transformations.

Materials:

-

1-fluoro-2-nitrobenzene

-

Chlorosulfonic acid

-

Ammonium hydroxide solution

-

Isopropanol

-

6M Hydrochloric acid

-

Ethyl acetate

-

Ice

Procedure:

-

Chlorosulfonation: 1-fluoro-2-nitrobenzene (4.0 g, 28.4 mmol) is dissolved in chlorosulfonic acid (25 mL). The reaction mixture is stirred at 120°C overnight.[5]

-

Quenching: After cooling to room temperature, the reaction mixture is carefully poured into ice water to quench the reaction.[5]

-

Extraction: The aqueous mixture is extracted three times with ethyl acetate (50 mL each). The organic layers are combined.[5]

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude sulfonyl chloride.[5]

-

Amination: The crude product is redissolved in isopropanol and cooled to -60°C. Ammonium hydroxide solution is added dropwise, and the mixture is stirred for 1 hour.[5]

-

Neutralization and Isolation: The reaction is neutralized with 6M hydrochloric acid (8 mL). The mixture is then warmed to room temperature and concentrated to dryness to obtain the final sulfonamide product.[5]

References

- 1. This compound | 86156-93-6 | Benchchem [benchchem.com]

- 2. CAS 86156-93-6: 3-Fluoro-4-nitrobenzenesulfonylchloride [cymitquimica.com]

- 3. 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride | 86156-93-6 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 [chemicalbook.com]

An In-depth Technical Guide to the Reaction Mechanism of 3-Fluoro-4-nitrobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its reactivity is governed by the interplay of three distinct functional groups attached to the benzene ring: a sulfonyl chloride moiety, a nitro group, and a fluorine atom. This technical guide provides a comprehensive overview of the underlying reaction mechanisms of this versatile reagent, supported by available data, experimental methodologies, and visual representations of its chemical behavior. The strategic positioning of the electron-withdrawing nitro and fluoro groups significantly influences the electrophilicity of the sulfonyl group and the aromatic ring, dictating its reaction pathways with various nucleophiles.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. While detailed spectroscopic data is not extensively published, typical analytical characterization methods are included.

| Property | Value | Reference |

| CAS Number | 86156-93-6 | [1] |

| Molecular Formula | C₆H₃ClFNO₄S | [2][3] |

| Molecular Weight | 239.61 g/mol | [2][3] |

| Appearance | Pale yellow to light cream solid | [1] |

| Melting Point | 44-48 °C | [1] |

| ¹H NMR | Spectra available, shows characteristic aromatic proton signals. | |

| ¹³C NMR | Spectra available, shows distinct signals for the six aromatic carbons. | |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for S=O, C-F, C-NO₂, and aromatic C-H bonds. |

Core Reaction Mechanisms

The reactivity of this compound is primarily centered around the highly electrophilic sulfonyl chloride group and the electron-deficient aromatic ring.

Nucleophilic Substitution at the Sulfonyl Group

The principal reaction of this compound involves nucleophilic attack at the sulfur atom of the sulfonyl chloride moiety. This leads to the displacement of the chloride ion and the formation of sulfonamides, sulfonate esters, or sulfonic acids, depending on the nucleophile.

The reaction mechanism is generally considered to be a nucleophilic addition-elimination pathway, proceeding through a transient pentacoordinate sulfurane-like intermediate or a concerted Sₙ2-type transition state. The strong electron-withdrawing effects of the para-nitro group and the meta-fluoro group enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.[4]

The general workflow for this process is illustrated below:

Nucleophilic Aromatic Substitution (SₙAr)

While less common for the sulfonyl chloride itself, the electron-deficient nature of the aromatic ring, activated by the strong -M and -I effects of the nitro group and the -I effect of the fluorine atom, can facilitate nucleophilic aromatic substitution (SₙAr) reactions under certain conditions, particularly if a good leaving group is present on the ring. However, the primary reactive site remains the sulfonyl chloride group.

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the sulfonation of a pre-functionalized benzene ring.

Synthesis Workflow

A general representation of the synthetic pathways is shown below:

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, based on general procedures for similar compounds, the following representative protocols can be adapted.

Representative Synthesis of this compound

This protocol is based on the sulfonation of 3-fluoronitrobenzene.

Materials:

-

3-Fluoronitrobenzene

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add chlorosulfonic acid.

-

Cool the flask in an ice bath.

-

Slowly add 3-fluoronitrobenzene to the cooled chlorosulfonic acid with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Dissolve the crude product in dichloromethane, dry the organic layer over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Representative Reaction with an Amine (Sulfonamide Formation)

This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., aniline, piperidine)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane or tetrahydrofuran (as a solvent)

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the amine and the base in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Dissolve this compound in the same solvent and add it dropwise to the amine solution.

-

Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude sulfonamide can be purified by column chromatography or recrystallization.

Influence of Substituents on Reactivity: The Hammett Relationship

The reactivity of substituted arenesulfonyl chlorides in nucleophilic substitution reactions can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent.

For nucleophilic substitution at the sulfonyl group, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups (which have positive σ values) accelerate the reaction by stabilizing the build-up of negative charge in the transition state. The para-nitro group on this compound has a large positive σ value, and the meta-fluoro group also contributes with a positive σ value, both of which significantly enhance the reactivity of the sulfonyl chloride towards nucleophiles. The hydrolysis of aromatic sulfonyl chlorides in water has been shown to follow the Hammett equation with a positive ρ-value.[5]

Conclusion

This compound is a highly reactive and synthetically useful molecule. Its reaction mechanism is dominated by nucleophilic substitution at the sulfonyl center, a process that is significantly accelerated by the presence of the electron-withdrawing nitro and fluoro substituents. This predictable reactivity, coupled with its utility in introducing the 3-fluoro-4-nitrophenylsulfonyl moiety, makes it a valuable tool for medicinal chemists and researchers in drug development for the synthesis of complex molecular architectures with potential biological activity. Further quantitative kinetic and mechanistic studies on this specific compound would provide deeper insights into its reactivity profile and expand its applications in organic synthesis.

References

- 1. Buy this compound | 86156-93-6 [smolecule.com]

- 2. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. This compound, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 4. This compound | 86156-93-6 | Benchchem [benchchem.com]

- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Key Reactive Functional Groups of 3-Fluoro-4-nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzenesulfonyl chloride is a versatile reagent in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from the orchestrated reactivity of its three key functional groups: a highly electrophilic sulfonyl chloride, an electron-withdrawing nitro group, and a strategically positioned fluorine atom. This guide provides a comprehensive overview of the reactivity of these functional groups, supported by quantitative data, detailed experimental protocols, and a visualization of a key synthetic application.

The molecular structure of this compound features a benzene ring substituted with these three moieties. The sulfonyl chloride group serves as the primary site for nucleophilic attack, enabling the formation of sulfonamides and sulfonate esters. The nitro group, positioned para to the fluorine and meta to the sulfonyl chloride, significantly enhances the electrophilicity of the sulfonyl chloride through its strong electron-withdrawing nature. Furthermore, the nitro group itself can be chemically transformed, most notably through reduction to an amino group, which opens avenues for further molecular diversification. The fluorine atom, located ortho to the nitro group and meta to the sulfonyl chloride, also influences the electronic properties and reactivity of the molecule.

Core Reactive Functional Groups

The reactivity of this compound is dominated by the interplay of its three functional groups:

-

Sulfonyl Chloride (-SO₂Cl): This is the most reactive site on the molecule. The sulfur atom is highly electrophilic due to the presence of two oxygen atoms, a chlorine atom, and the electron-withdrawing benzene ring. It readily reacts with a wide range of nucleophiles.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent deactivates the benzene ring towards electrophilic aromatic substitution but, more importantly, it activates the sulfonyl chloride group towards nucleophilic attack. This group can also be selectively reduced to an amine (-NH₂), providing a handle for subsequent chemical modifications.

-

Fluoro Group (-F): The fluorine atom, also an electron-withdrawing group, further contributes to the electronic-deficient nature of the aromatic ring, influencing the overall reactivity.

Quantitative Data on Reactivity

The strategic placement of the nitro and fluoro groups significantly impacts the reactivity of the sulfonyl chloride moiety. This is quantitatively demonstrated by its reaction kinetics with amines.

| Reaction Parameter | Value | Conditions |

| Relative Reactivity with Amines | 3-5 times faster than 4-fluorobenzenesulfonyl chloride | - |

| Second-Order Rate Constant (k₂) with Aniline | 0.15 L/mol·s | In DMF at 25°C |

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3-fluoro-4-nitrobenzenesulfonamide

This protocol details the reaction of this compound with a primary amine, benzylamine, to form the corresponding sulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

-

To the stirred solution, add benzylamine (1.1 eq) followed by triethylamine (1.2 eq) at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-benzyl-3-fluoro-4-nitrobenzenesulfonamide.

Expected Yield: High yields, typically >90%, are expected for this reaction.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group of a sulfonamide derivative to an amine using tin(II) chloride. This procedure is adapted from a reliable method for the reduction of aromatic nitro compounds.[1]

Materials:

-

N-Benzyl-3-fluoro-4-nitrobenzenesulfonamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate

-

2 M Potassium hydroxide (KOH) solution

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tin(II) chloride dihydrate, ethanol, and concentrated HCl.

-

Heat the mixture with stirring until a clear solution is obtained.

-

To this hot solution, add the N-benzyl-3-fluoro-4-nitrobenzenesulfonamide portion-wise.

-

After the addition is complete, heat the reaction mixture at reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the crude residue between ethyl acetate and a 2 M KOH solution to neutralize the acid and precipitate tin salts.

-

Filter the mixture to remove the tin byproducts.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-fluoro-4-aminobenzenesulfonamide.

-

The product can be further purified by column chromatography if necessary.

Visualization of a Synthetic Pathway

The following diagram illustrates a typical synthetic workflow involving this compound, showcasing the sequential reactivity of its key functional groups.

Caption: A logical workflow demonstrating the utility of this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. The distinct and sequential reactivity of its sulfonyl chloride and nitro groups, modulated by the fluorine atom, allows for a high degree of synthetic flexibility. By understanding the principles outlined in this guide, researchers can effectively harness the chemical potential of this reagent to construct novel molecular architectures with desired biological activities. The provided protocols serve as a practical starting point for the synthesis of key derivatives, and the visualized workflow highlights its strategic importance in multi-step synthetic sequences.

References

A Technical Guide to the Synthesis of 2-Fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl) via Electrophilic Aromatic Substitution

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the synthesis of 2-fluoro-5-nitrobenzenesulfonyl chloride (FNBS-Cl), a key intermediate in various chemical and pharmaceutical applications. The core focus is on the underlying electrophilic aromatic substitution (EAS) mechanism, including the directing effects of the substituents that govern the reaction's regioselectivity. Detailed experimental protocols, quantitative data, and process visualizations are provided to support practical application and understanding.

The Central Role of Electrophilic Aromatic Substitution (EAS)

The synthesis of FNBS-Cl from 4-fluoro-1-nitrobenzene is a classic example of electrophilic aromatic substitution. This class of reactions involves the substitution of a hydrogen atom on an aromatic ring with an electrophile. The general mechanism proceeds in two principal steps:

-

Attack by the Electrophile: The electron-rich π-system of the aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1]

-

Re-aromatization: A base removes a proton from the carbon atom bonded to the electrophile, collapsing the sigma complex and restoring the highly stable aromatic system.[1]

In the synthesis of FNBS-Cl, the specific EAS reaction is chlorosulfonation , where the electrophile is the chlorosulfonium cation (SO₂Cl⁺).

Generation of the Electrophile

The active electrophile, SO₂Cl⁺, is generated in situ from chlorosulfonic acid (ClSO₃H). The mechanism involves the self-protonation of one chlorosulfonic acid molecule by another, followed by the loss of a stable leaving group to form the highly reactive electrophile.[2][3]

3 ClSO₂(OH) ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺ [3]

The Chlorosulfonation Mechanism of 4-Fluoro-1-nitrobenzene

The regiochemical outcome of the chlorosulfonation of 4-fluoro-1-nitrobenzene is dictated by the electronic properties of the two existing substituents on the ring: the nitro group (-NO₂) and the fluorine atom (-F).

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group, making it strongly deactivating towards electrophilic attack.[4] It removes electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic.[4] Consequently, it directs incoming electrophiles to the meta positions.[4][5]

-

Fluorine Atom (-F): As a halogen, fluorine is an electronegative atom that deactivates the ring through a strong negative inductive effect (-I).[6] However, it possesses lone pairs of electrons that can be donated back into the ring via a positive mesomeric or resonance effect (+M).[6] This resonance effect stabilizes the sigma complex intermediate when the electrophile attacks at the ortho or para positions. This makes fluorine an ortho, para-director, despite being a deactivating group.[5][7]

Synergistic Directing Effects: In 4-fluoro-1-nitrobenzene, the directing effects of the two groups are synergistic. The powerful meta-directing nitro group strongly disfavors substitution at positions 2, 4, and 6 (ortho and para to itself). The ortho, para-directing fluorine atom favors substitution at positions 2 and 4. The only position that satisfies both directing preferences is position 2, which is ortho to the fluorine and meta to the nitro group. This leads to the highly regioselective formation of 2-fluoro-5-nitrobenzenesulfonyl chloride.

Caption: The electrophilic aromatic substitution mechanism for FNBS-Cl synthesis.

Quantitative Data from Analogous Syntheses

| Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl) carbonate, Triethylamine | Tetrahydrofuran | 55 | 3 | 81.4 | 96.6 | [8] |

| 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl) carbonate, Triethylamine | Tetrahydrofuran | 60 | 6 | 93.5 | 99.1 | [8] |

| 5-Nitro-2-chlorobenzenesulfonic acid | Bis(trichloromethyl) carbonate, Triethylamine | Tetrahydrofuran | 69 | - | 93.1 | 99.1 | [8] |

| 2,2'-dinitrodiphenyl disulfide | Chlorine, Formic Acid | - | 40 | 3 | 97.5 | 98.8 | [9] |

Note: The data presented is for the synthesis of a structurally similar compound and serves to illustrate typical process parameters and outcomes.

Experimental Protocol: Chlorosulfonation

This section outlines a representative protocol for the synthesis of FNBS-Cl. Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.

Materials and Equipment

-

Reactants: 4-fluoro-1-nitrobenzene, Chlorosulfonic acid (freshly distilled is preferred)

-

Equipment: Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice bath, drying tube (CaCl₂)

-

Reagents for Workup: Crushed ice, Dichloromethane (DCM) or Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate or magnesium sulfate

Procedure

-

Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel fitted with a drying tube.

-

Charging the Reactor: Charge the flask with an excess of chlorosulfonic acid (typically 3-5 molar equivalents relative to the substrate).

-

Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice bath.

-

Substrate Addition: Slowly add 4-fluoro-1-nitrobenzene (1 equivalent) dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for several hours until the reaction is complete (monitor by TLC or LC-MS if possible).

-

Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas.

-

Isolation: The product will often precipitate as a solid. If so, collect the solid by vacuum filtration and wash it thoroughly with cold water. If the product remains oily, proceed with liquid-liquid extraction.

-

Extraction (if necessary): Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM).

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude FNBS-Cl.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. reddit.com [reddit.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 9. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

Potential Biological Activities of 3-Fluoro-4-nitrobenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzenesulfonyl chloride is a versatile organic compound characterized by a sulfonyl chloride functional group attached to a benzene ring substituted with both a fluorine atom and a nitro group.[1] Its chemical structure, particularly the highly electrophilic sulfonyl chloride moiety and the electron-withdrawing nitro and fluoro groups, makes it a valuable reagent in organic synthesis.[1] This technical guide explores the potential biological activities stemming from this reactivity, primarily through the synthesis of sulfonamide derivatives. While direct biological data on this compound is limited, its derivatives have shown significant promise in several therapeutic areas, including enzyme inhibition, antimicrobial action, and cytotoxic effects against cancer cells. This document provides an in-depth overview of these potential applications, complete with experimental protocols and comparative data from related compounds.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain cancers.[3] The primary sulfonamide moiety (-SO2NH2) can be readily introduced by reacting this compound with ammonia or primary/secondary amines, suggesting that its derivatives are promising candidates for CA inhibitors.

Mechanism of Action

The inhibitory action of sulfonamides on carbonic anhydrase is attributed to the binding of the deprotonated sulfonamide nitrogen to the zinc ion (Zn2+) in the enzyme's active site. This coordination displaces a zinc-bound water molecule or hydroxide ion, which is crucial for the catalytic cycle, thereby blocking the enzyme's activity.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Benzenesulfonamide Derivative 1 | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 | [4] |

| Benzenesulfonamide Derivative 2 | - | - | 6.1 - 568.8 | - | [3] |

| Acetazolamide (Standard) | - | - | 25.8 | - | [3] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This protocol is adapted from methodologies used to evaluate sulfonamide-based carbonic anhydrase inhibitors.[4]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (sulfonamides derived from this compound) dissolved in a suitable solvent (e.g., DMSO)

-

HEPES buffer (20 mM, pH 7.4)

-

Sodium sulfate (Na2SO4) for maintaining ionic strength

-

Phenol Red indicator (0.2 mM)

-

CO2-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compounds.

-

The assay is conducted at a constant temperature (e.g., 25°C).

-

The reaction mixture consists of the HEPES buffer, sodium sulfate, and Phenol Red indicator.

-

The enzyme solution (with or without the inhibitor at various concentrations) is rapidly mixed with the CO2-saturated water in the stopped-flow instrument.

-

The change in absorbance of the Phenol Red indicator at 557 nm is monitored over time as the pH decreases due to the formation of carbonic acid.

-

The initial rates of the CA-catalyzed CO2 hydration reaction are determined.

-

Inhibition constants (Ki) are calculated by fitting the data of enzyme activity versus inhibitor concentration to the appropriate inhibition model.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and function by inhibiting the bacterial folate synthesis pathway.[5] As this compound is a precursor to sulfonamides, its derivatives are potential candidates for novel antimicrobial drugs.

Mechanism of Action

Bacteria synthesize folic acid, an essential nutrient, from para-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is necessary for the synthesis of nucleic acids and certain amino acids, ultimately leading to the cessation of bacterial growth.

Quantitative Data: Antimicrobial Activity

Specific MIC values for sulfonamides derived directly from this compound are not widely reported. The table below provides representative MIC values for other sulfonamide derivatives against common bacterial strains.

| Compound Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | Reference |

| Sulfonamide Derivative 1 | >512 | 7.81 | 62.5 | [5] |

| Sulfonamide Derivative 2 | 32 - 512 | - | - | [6] |

| Ciprofloxacin (Standard) | - | - | - | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is based on standard methods for assessing the antimicrobial activity of sulfonamides.[5]

Materials:

-

Test compounds (sulfonamides derived from this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the bacterial strain in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the microtiter plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxic Activity

Several sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. The reactive nature of this compound allows for the synthesis of a diverse library of sulfonamides for screening as potential cytotoxic compounds.

Quantitative Data: Cytotoxicity

Direct cytotoxic data for derivatives of this compound is scarce. The following table presents IC50 values for various sulfonamide compounds against different human cancer cell lines to provide a comparative context.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Sulfonamide Derivative 1 | HCT-116 (Colon) | 6.43 | [7] |

| Sulfonamide Derivative 2 | A549 (Lung) | <3.9 | [7] |

| Sulfonamide Derivative 3 | MCF-7 (Breast) | >54.6, 43.6 | [8] |

| Doxorubicin (Standard) | MCF-7 (Breast) | 1.9 | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (sulfonamides derived from this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Application in Proteomics

The high reactivity of the sulfonyl chloride group in this compound makes it a potential tool for chemical proteomics.[1] It can react with nucleophilic residues on proteins, such as lysine and tyrosine, to form stable covalent bonds. This property could be exploited to develop chemical probes for identifying and profiling specific proteins in complex biological samples. While specific studies utilizing this compound for proteomic profiling were not identified, the principle is well-established with similar reactive compounds.

Conclusion

This compound is a reactive chemical intermediate with significant potential for the development of biologically active molecules. Its utility as a precursor for sulfonamides opens avenues for exploring a range of therapeutic applications, including the inhibition of carbonic anhydrases, antimicrobial agents, and cytotoxic compounds for cancer therapy. While direct biological data for this specific compound is limited, the extensive research on related sulfonamides provides a strong rationale for its further investigation in drug discovery and development. The experimental protocols and comparative data presented in this guide offer a framework for researchers to explore the promising biological activities of derivatives of this compound.

References

- 1. This compound | 86156-93-6 | Benchchem [benchchem.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Fluoronitrobenzenesulfonyl Chlorides: From Initial Discovery to Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of fluoronitrobenzenesulfonyl chlorides. These trifunctional aromatic compounds have emerged as valuable building blocks in medicinal chemistry and materials science, offering a scaffold for the development of diverse molecular architectures. This document details the foundational principles of their synthesis, chronicles the key milestones in their development, and presents detailed experimental protocols for the preparation of various isomers. Quantitative data is summarized for comparative analysis, and key chemical transformations are visualized to facilitate a deeper understanding of the underlying principles.

Introduction: The Emergence of a Versatile Synthetic Tool

Fluoronitrobenzenesulfonyl chlorides are a class of aromatic compounds featuring three distinct and selectively addressable functional groups: a fluorine atom, a nitro group, and a sulfonyl chloride moiety. This unique combination allows for a programmed and sequential chemical modification, making them highly attractive starting materials for the synthesis of complex organic molecules. The differential reactivity of these functional groups enables chemists to perform sulfonylation, nucleophilic aromatic substitution, and reduction of the nitro group in a controlled manner, often avoiding the need for extensive protecting group strategies. This chemoselectivity shortens synthetic routes and can lead to increased overall yields.[1] Their utility is particularly pronounced in the generation of libraries of isosteric compounds for drug discovery and in the construction of branched macromolecules like dendrimers.[1][2]

Historical Development: A Tale of Two Halves

The history of fluoronitrobenzenesulfonyl chlorides can be broadly divided into two periods: the foundational era of organofluorine chemistry and electrophilic aromatic substitution, and the more recent targeted synthesis and characterization of its various isomers.

Foundational Principles: Paving the Way

The initial discovery of fluoronitrobenzenesulfonyl chlorides is not attributed to a single breakthrough moment but rather is built upon the fundamental discoveries in organic chemistry throughout the 19th and early 20th centuries.

-

Organofluorine Chemistry: The first synthesis of an organofluorine compound was reported by Dumas and Péligot in 1835 (methyl fluoride), and the first formation of an aryl carbon-fluorine bond was achieved by Schmitt and Lenz in 1870. This early work laid the groundwork for the introduction of fluorine into aromatic systems.

-

Electrophilic Aromatic Substitution (EAS): The development of EAS reactions was crucial for the synthesis of the precursors to fluoronitrobenzenesulfonyl chlorides. Key milestones include the nitration of benzene, first demonstrated by Magnus in 1872, and the sulfonation of aromatic rings.[1] The principles of ortho-, para-, and meta-directing effects of substituents, elucidated by chemists like Robert Robinson, provided the predictive power necessary for the regioselective synthesis of these multi-substituted compounds.[1]

The Emergence of Specific Isomers

While the foundational chemistry was established much earlier, the specific synthesis and characterization of fluoronitrobenzenesulfonyl chloride isomers are a more recent development. Prior to 2010, the synthesis of only five constitutional isomers had been reported in the scientific literature.[1][3] A significant advancement came from the work of chemists at Enamine, who developed synthetic routes to five previously unknown isomers, thus completing the set of ten possible constitutional isomers.[1][3] This work, published in 2010, opened the door to the systematic exploration of the chemical space defined by these versatile building blocks.

Synthesis of Fluoronitrobenzenesulfonyl Chlorides: Key Strategies and Protocols

The synthesis of fluoronitrobenzenesulfonyl chlorides can be broadly approached through two main strategies:

-

Electrophilic Aromatic Substitution on a Pre-functionalized Benzene Ring: This involves the nitration and/or chlorosulfonation of a fluorinated benzene derivative.

-

Nucleophilic Aromatic Substitution on a Poly-substituted Benzene Ring: This strategy often involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride or a sulfur-containing nucleophile.

General Synthetic Pathways

The following diagram illustrates the logical workflow for the synthesis of fluoronitrobenzenesulfonyl chlorides, starting from common precursors.

Caption: General synthetic routes to fluoronitrobenzenesulfonyl chlorides.

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of specific fluoronitrobenzenesulfonyl chloride isomers.

3.2.1. Synthesis of 5-Fluoro-2-nitrobenzenesulfonyl chloride

This protocol is adapted from a known procedure involving the nitration of 3-fluorobenzenesulfonyl chloride.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a reaction vessel equipped with a stirrer and a cooling bath, a mixture of concentrated nitric acid (13 mL, d=1.5 g/mL) and concentrated sulfuric acid (26 mL, d=1.83 g/mL) is prepared and cooled to below 5 °C.

-

Addition of Starting Material: To the stirred and cooled nitrating mixture, 3-fluorobenzenesulfonyl chloride (9.75 g, 50 mmol) is added dropwise over a period of 30 minutes, ensuring the reaction temperature is maintained below 5 °C.

-

Reaction Progression: The reaction mixture is stirred for 2 hours at 0-5 °C, followed by an additional 4 hours at room temperature.

-

Work-up: The reaction mixture is carefully poured onto approximately 200 g of crushed ice and then extracted three times with 100 mL portions of diethyl ether.

-

Purification: The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The crude product is recrystallized from hexane to yield the final product.[2]

3.2.2. Synthesis of Hitherto Unknown Isomeric Fluoronitrobenzenesulfonyl Chlorides

This two-step procedure was developed for the synthesis of five previously unknown isomers.[3]

Step 1: Synthesis of Thioethers

-

Reaction Setup: A solution of the corresponding difluoronitrobenzene is prepared.

-

Nucleophilic Substitution: The difluoronitrobenzene solution undergoes a regioselective reaction with phenylmethanethiol to yield the corresponding thioether.

Step 2: Oxidative Cleavage to the Sulfonyl Chloride

-

Reaction Conditions: An emulsion is prepared consisting of equal volumes of water and a dichloromethane solution of the thioether obtained in Step 1.

-

Chlorination: The vigorously stirred emulsion is saturated with chlorine gas. This oxidative cleavage of the thioether results in the formation of the desired fluoronitrobenzenesulfonyl chloride in good yields.[3][4]

Quantitative Data Summary

The following table summarizes key physical properties of some fluoronitrobenzenesulfonyl chloride isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-5-nitrobenzenesulfonyl chloride | 713-21-3 | C₆H₃ClFNO₄S | 239.61 | Not available |

| 4-Fluoro-3-nitrobenzenesulfonyl chloride | 6668-56-0 | C₆H₃ClFNO₄S | 239.61 | Not available |

| 4-Fluoro-2-nitrobenzenesulfonyl chloride | 568586-10-7 | C₆H₃ClFNO₄S | 239.61 | Not available |

| 3-Fluoro-4-nitrobenzenesulfonyl chloride | 86156-93-6 | C₆H₃ClFNO₄S | 239.61 | 42.0-49.0 |

| 2-Fluoro-4-nitrobenzenesulfonyl chloride | 1146290-36-9 | C₆H₃ClFNO₄S | 239.61 | 44-45 |

Signaling Pathways and Logical Relationships

The selective functionalization of fluoronitrobenzenesulfonyl chlorides is a key aspect of their utility. The following diagram illustrates a typical sequential reaction pathway.

Caption: A representative sequential functionalization workflow.

Conclusion

The initial discovery and subsequent development of fluoronitrobenzenesulfonyl chlorides represent a significant advancement in synthetic organic chemistry. From their conceptual roots in the principles of electrophilic aromatic substitution and organofluorine chemistry to the recent targeted synthesis of a complete set of constitutional isomers, these compounds have evolved into powerful tools for the construction of complex molecules. The ability to selectively address three distinct functional groups on a single aromatic ring provides a high degree of synthetic flexibility, enabling the efficient creation of novel compounds for applications in drug discovery, materials science, and beyond. This guide has provided a historical context, detailed synthetic protocols, and a summary of key data to aid researchers in harnessing the full potential of these versatile chemical building blocks.

References

Introduction: 3-Fluoro-4-nitrobenzenesulfonyl chloride is a valuable and reactive chemical intermediate, finding significant application in the fields of medicinal chemistry and organic synthesis. Its unique trifunctionalized aromatic structure, featuring a sulfonyl chloride, a nitro group, and a fluorine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as pale yellow to light cream crystals.[1] The presence of the electron-withdrawing nitro and sulfonyl chloride groups, along with the electronegative fluorine atom, significantly influences the electronic properties and reactivity of the benzene ring.

| Property | Value | Reference(s) |

| CAS Number | 86156-93-6 | [1] |

| Molecular Formula | C₆H₃ClFNO₄S | [1] |

| Molecular Weight | 239.61 g/mol | [1] |

| Melting Point | 44-48 °C | [1] |

| Appearance | Pale yellow to light cream solid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the electrophilic aromatic substitution of 2-fluoro-1-nitrobenzene.

Experimental Protocol: Chlorosulfonation of 2-Fluoro-1-nitrobenzene

Materials:

-

2-Fluoro-1-nitrobenzene

-

Chlorosulfonic acid

-

Thionyl chloride (optional, for conversion of the sulfonic acid to the sulfonyl chloride)

-

Ice

-

Water

-

Sodium bicarbonate solution

Procedure:

-

In a reaction vessel equipped for vigorous stirring and temperature control, carefully add 2-fluoro-1-nitrobenzene to an excess of chlorosulfonic acid. The reaction is exothermic and should be performed with caution, maintaining the temperature between 20-30°C.

-

After the initial reaction subsides, the mixture is typically heated to a temperature between 70-80°C and stirred for several hours to ensure complete conversion.

-

The reaction mixture is then cooled and carefully poured onto crushed ice to quench the reaction and precipitate the product.

-

The crude 3-fluoro-4-nitrobenzenesulfonic acid is collected by filtration and washed with cold water.

-

(Optional) To convert the sulfonic acid to the sulfonyl chloride, the crude product can be treated with a chlorinating agent such as thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).

-

The resulting this compound is then isolated, washed with water and a dilute solution of sodium bicarbonate to remove any acidic impurities, and dried under vacuum.

Yield: The yield for this reaction is typically in the range of 80-90%.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the highly electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.

Synthesis of Sulfonamides

The most common application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction is fundamental in the preparation of a wide array of compounds with diverse biological activities.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

A suitable base (e.g., triethylamine, pyridine, or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or acetone)

-

Dilute hydrochloric acid

-

Brine

Procedure:

-

Dissolve the primary amine in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in the same solvent to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

-